molecular formula C11H10N2O4 B13869463 6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid

6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid

Cat. No.: B13869463
M. Wt: 234.21 g/mol
InChI Key: VEYFKWBLVWBSAT-UHFFFAOYSA-N
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Description

6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid typically involves the construction of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 6-hydroxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid.

    Reduction: Formation of 6-methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the methoxy group can play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid: Lacks the methoxy group, which may affect its biological activity.

    6-Methoxy-5-(1,3-oxazol-5-yl)pyridine-2-carboxylic acid: Lacks the methyl group on the oxazole ring, which may influence its chemical properties.

Uniqueness

6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid is unique due to the presence of both the methoxy group and the methyl-substituted oxazole ring. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

6-methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-6-12-5-9(17-6)7-3-4-8(11(14)15)13-10(7)16-2/h3-5H,1-2H3,(H,14,15)

InChI Key

VEYFKWBLVWBSAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(N=C(C=C2)C(=O)O)OC

Origin of Product

United States

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